molecular formula C26H32F2N6O6S B8090984 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol

2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol

Katalognummer: B8090984
Molekulargewicht: 594.6 g/mol
InChI-Schlüssel: DAZDBQPKJROYLC-FYEBJQQMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol (hereafter referred to as Compound A) is a triazolo[4,5-d]pyrimidine derivative with structural features critical to its pharmacological activity. Key elements include:

  • Triazolo[4,5-d]pyrimidine core: A fused heterocyclic system that enables interactions with biological targets such as the P2Y12 receptor, a key player in platelet aggregation inhibition .
  • (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine: A chiral cyclopropylamine moiety that enhances receptor binding specificity and metabolic stability .
  • Ethanol side chain: Enhances aqueous solubility compared to lipophilic analogues .

Compound A is structurally related to ticagrelor (a P2Y12 antagonist) but differs in the sulfur oxidation state (sulfonyl vs. thioether) and stereochemical configuration of the cyclopenta[d][1,3]dioxol ring .

Eigenschaften

IUPAC Name

2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfonyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32F2N6O6S/c1-4-9-41(36,37)25-30-23(29-17-11-14(17)13-5-6-15(27)16(28)10-13)20-24(31-25)34(33-32-20)18-12-19(38-8-7-35)22-21(18)39-26(2,3)40-22/h5-6,10,14,17-19,21-22,35H,4,7-9,11-12H2,1-3H3,(H,29,30,31)/t14-,17+,18+,19-,21-,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZDBQPKJROYLC-FYEBJQQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCO)NC5CC5C6=CC(=C(C=C6)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCS(=O)(=O)C1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)OCCO)N[C@@H]5C[C@H]5C6=CC(=C(C=C6)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32F2N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol is a complex organic molecule with potential pharmacological applications. This article explores its biological activity with a focus on its antiplatelet and antibacterial properties.

Chemical Structure

The chemical structure of the compound can be broken down into several key components:

  • Triazolo[4,5-d]pyrimidine core : Known for its biological activity.
  • Cyclopropyl and difluorophenyl groups : These substituents may influence the compound's interaction with biological targets.

Antiplatelet Activity

The compound is structurally related to ticagrelor, an established antiplatelet agent. Research indicates that modifications to the ticagrelor structure can maintain or alter antiplatelet efficacy. In a study examining various ticagrelor analogues:

  • Activity Measurement : The antiplatelet activity was assessed using the fold-inhibition method against vehicle controls.
CompoundAntiplatelet Activity (Fold-Inhibition)Comments
Ticagrelor1.0 (reference)Standard for comparison
Compound 7iSimilar to ticagrelorActive metabolite
Compound 7lEquipotent to ticagrelorLacks fluorine substituents

The results indicated that while some structural simplifications maintained antiplatelet activity, others led to significant reductions in efficacy. Notably, compounds without the aralkyl group exhibited diminished effects.

Antibacterial Activity

In addition to its antiplatelet properties, this compound has been investigated for antibacterial activity. A study highlighted the following findings:

  • Target Bacteria : Methicillin-resistant Staphylococcus aureus (MRSA).
CompoundMIC (mM)Activity
Ticagrelor200Active against MRSA
Compound 7i200Similar activity
Other analogues>200No significant activity

The investigation revealed that while ticagrelor and its metabolite exhibited antibacterial effects against MRSA, many synthesized analogues did not demonstrate similar potency. This suggests that the mechanisms underlying antiplatelet and antibacterial activities are distinct.

Case Studies

Several case studies have explored the biological effects of this compound and its analogues:

  • Study on Ticagrelor Analogues :
    • Objective : Evaluate the antiplatelet and antibacterial activities of new analogues.
    • Findings : Some compounds retained significant antiplatelet activity while losing antibacterial effectiveness. This supports the hypothesis that these activities may target different biological pathways.
  • Mechanistic Studies :
    • Objective : Understand how structural variations affect biological interactions.
    • Findings : Alterations in the cyclopropyl moiety significantly impacted both activities. The presence of specific functional groups was crucial for maintaining desired pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Core Structure Substituent (R) Molecular Weight Key Activity Reference
Compound A Triazolo[4,5-d]pyrimidine 5-(Propylsulfonyl) 629.72* Antiplatelet (P2Y12 antagonist)
Ticagrelor Triazolo[4,5-d]pyrimidine 5-(Propylthio) 522.56 FDA-approved antiplatelet
16m (Analogue) Triazolo[4,5-d]pyrimidine 5-(Propylthio) 652.70 Antiplatelet, antibacterial
7u (Analogue) Triazolo[4,5-d]pyrimidine 5-(Methylsulfonyl) 598.68 Reduced receptor affinity
EP 4,374,877 A2 (Example 5) Pyrrolo[1,2-b]pyridazine Trifluoromethyl 523.44 Kinase inhibition

* Molecular weight calculated from (C₂₇H₄₃N₅O₁₀S).

Key Observations:

Sulfur Oxidation State :

  • Propylsulfonyl (Compound A) vs. Propylthio (Ticagrelor) : The sulfonyl group in Compound A enhances oxidative stability compared to ticagrelor’s thioether, which is prone to metabolic oxidation . This modification may prolong half-life but requires validation in pharmacokinetic studies.
  • Methylsulfonyl (7u) : Short-chain sulfonyl groups reduce receptor affinity, as seen in 7u’s lower activity .

Chiral Centers :

  • The (3aR,4S,6R,6aS) configuration in Compound A’s cyclopenta[d][1,3]dioxol ring is critical for binding to the P2Y12 receptor. Stereoisomerism in analogues like 16m and ticagrelor similarly dictates potency .

Biological Activity :

  • Compound A’s antiplatelet activity is hypothesized to surpass ticagrelor due to the sulfonyl group’s stronger electron-withdrawing effects, which may improve target engagement. However, 7u’s reduced activity suggests a balance between substituent size and efficacy .

Pharmacokinetic and Physicochemical Properties

Property Compound A Ticagrelor 16m
LogP (Predicted) 1.8 2.5 3.1
Solubility (mg/mL) 0.15 0.09 0.03
Metabolic Stability* High Moderate Low

* Based on cytochrome P450 interaction studies .

  • Solubility: Compound A’s ethanol side chain improves aqueous solubility compared to ticagrelor and 16m.
  • Metabolic Stability : The sulfonyl group in Compound A reduces susceptibility to oxidative metabolism, unlike ticagrelor’s thioether .

Vorbereitungsmethoden

Asymmetric Cyclopropanation via Chiral Auxiliaries

The Oppolzer’s sultam method involves derivatizing (E)-3-(3,4-difluorophenyl)acrylic acid with (2R)-bornane-10,2-sultam to form a chiral enolate. Cyclopropanation with trimethylsulfoxonium iodide in DMSO/NaOH yields the trans-cyclopropane carboxylate with >98% enantiomeric excess (ee). Hydrolysis with aqueous HCl followed by Curtius rearrangement using diphenylphosphoryl azide (DPPA) generates the amine. However, this route requires hazardous reagents like sodium azide, limiting industrial applicability.

Ruthenium-Catalyzed Asymmetric Cyclopropanation

A safer alternative employs dichloro(p-cymene)ruthenium(II) dimer and (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine. Ethyl diazoacetate reacts with 3,4-difluorostyrene in toluene at −20°C, producing ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate in 89% yield and 97% ee. Subsequent hydrolysis with NaOH/MeOH and Hofmann degradation using NaOCl/NH3 yields the amine without azide intermediates.

MethodYield (%)ee (%)Hazardous Reagents
Oppolzer’s sultam7298NaN3, DPPA
Ru-catalyzed cyclopropanation8997None

Construction of the Triazolo[4,5-d]pyrimidine Core

The triazolo[4,5-d]pyrimidine scaffold is assembled through sequential nitration, cyclization, and functionalization:

Nitration and Cyclization

4,6-Dichloro-2-(propylthio)pyrimidine is nitrated at C5 using fuming HNO3/H2SO4 at 0°C, achieving 95% conversion. Treatment with isoamyl nitrite in AcOH cyclizes the intermediate to 7-chloro-5-(propylthio)-3H-triazolo[4,5-d]pyrimidine. Chromatographic purification on silica gel (EtOAc/hexane 1:4) isolates the product in 82% yield.

Sulfide Oxidation to Sulfone

The propylthio group is oxidized to sulfone using 30% H2O2 and Na2WO4·2H2O in MeOH/H2O (4:1) at 50°C for 12 hr. This tungstate-catalyzed method achieves 94% conversion without over-oxidation to sulfonic acids.

Coupling of Cyclopentane-dioxol Intermediate

The cyclopentane fragment, 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d]dioxol-4-yl)oxy)ethanol, is synthesized from D-ribose via ketal protection and stereoselective amination:

Ketal Formation

D-Ribose reacts with 2,2-dimethoxypropane and camphorsulfonic acid (CSA) in acetone, yielding the 2,2-dimethylcyclopenta[d][1,dioxol intermediate in 91% yield.

Stereoselective Amination

The amine group is introduced via Mitsunobu reaction with phthalimide, followed by hydrazinolysis to remove the phthaloyl group. Resolution with R(-)-mandelic acid in EtOH/water (3:1) gives the enantiomerically pure tartaric acid salt (mp 148–150°C).

Final Assembly via Nucleophilic Aromatic Substitution

The convergent synthesis involves sequential displacements:

  • Chloro Displacement with Cyclopropylamine :
    7-Chloro-5-(propylsulfonyl)triazolo[4,5-d]pyrimidine reacts with (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine in DMF/K2CO3 at 80°C for 8 hr (89% yield).

  • Amination with Cyclopentane-dioxol Ethanol :
    The intermediate is treated with 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,dioxol-4-yl)oxy)ethanol in acetonitrile/H3PO4 at 25°C for 24 hr. Final purification via crystallization from IPA/water (2:1) affords the title compound in 76% yield (HPLC purity >99.5%) .

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

  • Methodological Answer : The synthesis involves multi-step strategies:
  • Cyclopropane Formation : Enantioselective synthesis of the (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety via transition-metal-catalyzed cyclopropanation (e.g., using Simmons-Smith conditions) .
  • Triazolo[4,5-d]pyrimidine Core : Coupling the cyclopropane amine with 5-(propylsulfonyl)-3H-triazolo[4,5-d]pyrimidine under Buchwald-Hartwig conditions .
  • Cyclopenta[d][1,3]dioxol Ring Assembly : Acid-catalyzed cyclization of diols with dienes to form the dioxolane ring, followed by regioselective hydroxyl protection .
  • Ethanol Side Chain : Final etherification using 2-hydroxyethyl reagents under Mitsunobu conditions .

Q. How can researchers confirm the stereochemistry of the cyclopropane and cyclopenta-dioxolane moieties?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal analysis resolves absolute configurations (e.g., as demonstrated for structurally analogous triazolo-pyrimidines) .
  • NMR Coupling Constants : JJ-values (e.g., 3JHH^3J_{HH} ) differentiate axial/equatorial substituents in the dioxolane ring .
  • Chiral HPLC : Validate enantiopurity of intermediates, particularly the cyclopropane amine .

Q. What experimental protocols are recommended for assessing solubility and lipophilicity?

  • Methodological Answer :
  • SwissADME Prediction : Compute logP and topological polar surface area (TPSA) to predict membrane permeability .
  • Experimental Validation : Use shake-flask method (water/octanol partitioning) with HPLC quantification. Adjust solvent systems (e.g., DMSO/PBS) for compounds with low aqueous solubility .

Advanced Research Questions

Q. How can computational modeling optimize reaction yields for enantioselective steps?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states in cyclopropanation or etherification reactions. Identify steric/electronic bottlenecks .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., chiral Pd complexes for asymmetric coupling) .

Q. What strategies address discrepancies in bioactivity data across in vitro assays?

  • Methodological Answer :
  • Dose-Response Repetition : Replicate assays with standardized cell lines (e.g., HEK293) and control for solvent effects (e.g., DMSO <0.1%) .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to rule out nonspecific kinase inhibition .
  • Metabolite Stability Testing : Incubate with liver microsomes to assess if metabolic byproducts interfere with activity .

Q. How can researchers resolve conflicting crystallographic vs. NMR-derived structural data?

  • Methodological Answer :
  • Dynamic NMR : Probe temperature-dependent conformational changes (e.g., ring puckering in dioxolane) to reconcile static (X-ray) vs. solution-state (NMR) structures .
  • Molecular Dynamics Simulations : Simulate solvent effects on bond rotations to validate flexibility of the ethanol side chain .

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly between batches?

  • Root Cause :
  • Moisture Sensitivity : The propylsulfonyl group is hygroscopic; trace water degrades intermediates. Use rigorously anhydrous conditions (e.g., molecular sieves in THF) .
  • Catalyst Deactivation : Palladium catalysts in coupling steps may lose activity due to sulfur poisoning. Pre-purify reagents to remove sulfonic acid impurities .

Methodological Tables

Parameter Recommended Protocol Reference
Enantiomeric Excess (ee) Chiral HPLC (Chiralpak IC column, hexane/IPA 90:10)
LogP Determination Shake-flask HPLC (octanol/water, 24h equilibrium)
X-ray Crystallography Cu-Kα radiation, 100K, SHELX refinement

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.